molecular formula C24H20N2O2S B15121786 Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate

Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate

Cat. No.: B15121786
M. Wt: 400.5 g/mol
InChI Key: MZRWEYWESNKNPK-UHFFFAOYSA-N
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Description

Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfanyl group, potentially converting it to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, including the imidazole ring and the sulfanyl group.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 4,5-diphenyl-1H-imidazole
  • 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole

Uniqueness

Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate is unique due to the presence of the sulfanyl group attached to the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C24H20N2O2S/c1-28-23(27)20-14-12-17(13-15-20)16-29-24-25-21(18-8-4-2-5-9-18)22(26-24)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,26)

InChI Key

MZRWEYWESNKNPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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